molecular formula C10H10N2O4 B1313490 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- CAS No. 61948-70-7

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Cat. No. B1313490
CAS RN: 61948-70-7
M. Wt: 222.2 g/mol
InChI Key: ZNCZFFBFTRODRN-UHFFFAOYSA-N
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Description

“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .


Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .

Scientific Research Applications

Application 1: Synthesis of Fused Heterocycles

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
  • Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
  • Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .

Application 2: Synthesis of Azepines

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
  • Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
  • Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .

Application 3: Synthesis of Fused Oxazoles

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of fused oxazoles . These compounds are important in medicinal chemistry due to their diverse biological activities.
  • Methods of Application : The synthetic methodology involves the treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform, which affords 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones by concomitant cyclization .
  • Results or Outcomes : The synthesis of these fused oxazoles has led to compounds showing unique biological activities .

Application 4: Synthesis of Tetrazoloazepines

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
  • Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
  • Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .

Application 5: Synthesis of Fused Heterocycles

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
  • Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
  • Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .

Application 6: Synthesis of Tetrazoloazepines

  • Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
  • Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
  • Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines .

properties

IUPAC Name

7,8-dimethoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCZFFBFTRODRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488304
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

CAS RN

61948-70-7
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (177.4 ml., 3.1 moles) was added to a vigorously stirred suspension of 3,4-dimethoxyanthranilic acid (436.5 g., 2.21 moles) in 10 liters of water. Then 2.24 liters of 20% potassium cyanate (5.53 moles) solution was gradually added and the mixture was stirred for one hour at 40° C. After cooling the reaction mixture to 20° C., 3.54 kg. sodium hydroxide pellets were added maintaining the temperature below 40° C. The reaction mixture was heated to 90° C. for 45 minutes and then slowly cooled in an ice bath. The sodium salt of the product was filtered, resuspended in 6 liters of water, acidified with concentrated hydrochloric acid (370 ml.), cooled and filtered to yield 404 grams (82%) of the product. Recrystallization from dimethylformamide gave colorless crystals, M.P. 314°-6° C.
Quantity
177.4 mL
Type
reactant
Reaction Step One
Quantity
436.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
2.24 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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